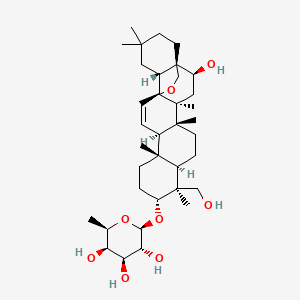

Prosaikogenin G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

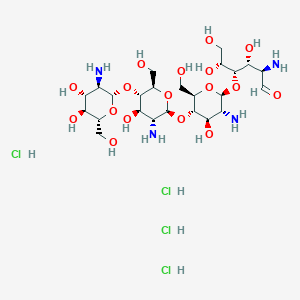

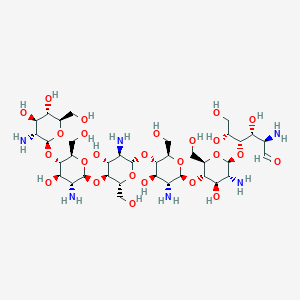

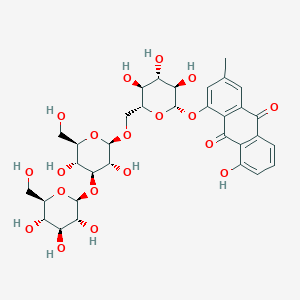

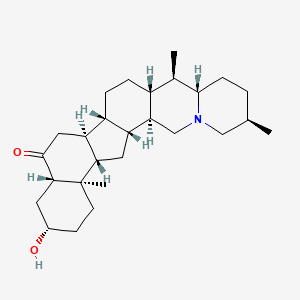

La prosaikogenine G est un composé naturel isolé des racines des espèces de Bupleurum, en particulier du Bupleurum falcatum L. Il s'agit d'un dérivé de la saikosaponine D, qui subit une hydrolyse enzymatique dans le tractus gastro-intestinal pour former la prosaikogenine G. Ce composé a montré des activités pharmacologiques significatives, notamment des effets anticancéreux et néphroprotecteurs .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La prosaikogenine G est généralement préparée par hydrolyse enzymatique des saikosaponines. Le processus implique l'utilisation de glycoside hydrolases recombinantes, telles que BglPm et BglLk, qui présentent une activité de clivage des glycosides. Ces enzymes sont clonées à partir de Paenibacillus mucilaginosus et de Lactobacillus koreensis et montrent une activité optimale à des températures comprises entre 30 et 37 °C et à un pH de 6,5 à 7,0 .

Méthodes de production industrielle : En milieu industriel, la saikosaponine A et D sont purifiées à partir de l'extrait brut de Bupleurum falcatum L. en utilisant la chromatographie liquide haute performance préparative. Ces saikosaponines sont ensuite converties en saikogénine F et en saikogénine G via la prosaikogenine F et la prosaikogenine G, respectivement, en utilisant la transformation enzymatique avec une activité β-glycosidase élevée. Les composés résultants sont ensuite purifiés à l'aide d'une colonne de silice pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La prosaikogenine G subit principalement des réactions d'hydrolyse. L'hydrolyse enzymatique de la saikosaponine D en prosaikogenine G est une réaction clé dans sa préparation .

Réactifs et conditions courants :

Enzymes : Glycoside hydrolases recombinantes (BglPm et BglLk)

Conditions : Plage de température de 30 à 37 °C, pH de 6,5 à 7,0

Principaux produits :

Saikogénine G : Formée à partir de l'hydrolyse de la prosaikogenine G

Prosaikogenine F : Un autre produit formé lors du processus de transformation enzymatique

4. Applications de la recherche scientifique

Chimie :

- Utilisé comme composé modèle pour l'étude des processus d'hydrolyse des glycosides et de transformation enzymatique.

Biologie :

- Étudié pour ses effets inhibiteurs sur la prolifération cellulaire, en particulier dans les lignées cellulaires cancéreuses. Il a montré une activité anticancéreuse significative dans les lignées cellulaires de cancer colorectal humain .

Médecine :

- Exhibe des effets protecteurs sur les reins en inhibant la prolifération des cellules mésangiales induite par l'angiotensine II. Cela en fait un agent thérapeutique potentiel pour les maladies rénales .

Industrie :

- Utilisé dans la production de dérivés de saikosaponine à haute pureté pour des applications pharmaceutiques .

5. Mécanisme d'action

La prosaikogenine G exerce ses effets par l'inhibition des voies de prolifération cellulaire. Elle cible des voies moléculaires spécifiques impliquées dans la croissance et la division cellulaire, conduisant à la suppression de la prolifération des cellules cancéreuses. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais il est connu qu'elle interagit avec les glycoside hydrolases et d'autres enzymes impliquées dans le métabolisme cellulaire .

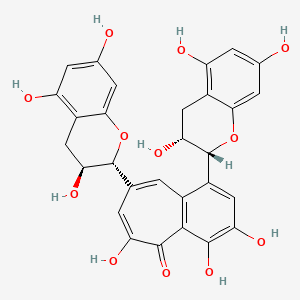

Composés similaires :

Prosaikogenine F : Une autre saikosaponine hydrolysée par glycosidase avec des activités pharmacologiques similaires.

Saikogénine F et Saikogénine G : Dérivés formés à partir de l'hydrolyse de la prosaikogenine F et de la prosaikogenine G, respectivement

Unicité : La prosaikogenine G est unique en raison de ses effets inhibiteurs spécifiques sur la prolifération des cellules mésangiales et de ses propriétés anticancéreuses potentielles. Son processus d'hydrolyse enzymatique et les composés à haute pureté qui en résultent en font un composé précieux pour la recherche et les applications pharmaceutiques .

Applications De Recherche Scientifique

Chemistry:

- Used as a model compound for studying glycoside hydrolysis and enzymatic transformation processes.

Biology:

- Investigated for its inhibitory effects on cell proliferation, particularly in cancer cell lines. It has shown significant anti-cancer activity in human colon cancer cell lines .

Medicine:

- Exhibits protective effects on the kidney by inhibiting mesangial cell proliferation induced by angiotensin II. This makes it a potential therapeutic agent for kidney-related diseases .

Industry:

Mécanisme D'action

Prosaikogenin G exerts its effects through the inhibition of cell proliferation pathways. It targets specific molecular pathways involved in cell growth and division, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but it is known to interact with glycoside hydrolases and other enzymes involved in cell metabolism .

Comparaison Avec Des Composés Similaires

Prosaikogenin F: Another glycoside hydrolyzed saikosaponin with similar pharmacological activities.

Saikogenin F and Saikogenin G: Derivatives formed from the hydrolysis of prosaikogenin F and prosaikogenin G, respectively

Uniqueness: this compound is unique due to its specific inhibitory effects on mesangial cell proliferation and its potential anti-cancer properties. Its enzymatic hydrolysis process and the resulting high-purity compounds make it a valuable compound for pharmaceutical research and applications .

Propriétés

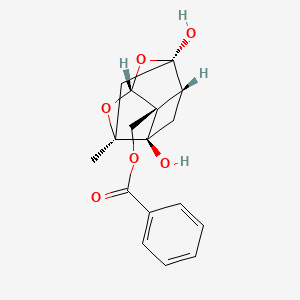

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-LRSKSROMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)

![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B8118261.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)